molecular formula C9H13N2O2+ B14704732 ethyl N-(4-methylpyridin-1-ium-1-yl)carbamate CAS No. 22928-85-4

ethyl N-(4-methylpyridin-1-ium-1-yl)carbamate

Cat. No.: B14704732
CAS No.: 22928-85-4
M. Wt: 181.21 g/mol
InChI Key: WCYAZUFOBJBUTC-UHFFFAOYSA-O
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Description

Ethyl N-(4-methylpyridin-1-ium-1-yl)carbamate is an organic compound that belongs to the class of carbamates It features a pyridinium ring substituted with a methyl group at the 4-position and an ethyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(4-methylpyridin-1-ium-1-yl)carbamate typically involves the reaction of 4-methylpyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(4-methylpyridin-1-ium-1-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridinium ring to a pyridine ring.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the pyridinium ring.

    Reduction: Pyridine derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Ethyl N-(4-methylpyridin-1-ium-1-yl)carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a prodrug or active pharmaceutical ingredient.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl N-(4-methylpyridin-1-ium-1-yl)carbamate involves its interaction with specific molecular targets. The pyridinium ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The carbamate group may also undergo hydrolysis, releasing active compounds that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl N-(4-methylpyridin-1-ium-1-yl)carbamate is unique due to its combination of a pyridinium ring and an ethyl carbamate group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

22928-85-4

Molecular Formula

C9H13N2O2+

Molecular Weight

181.21 g/mol

IUPAC Name

ethyl N-(4-methylpyridin-1-ium-1-yl)carbamate

InChI

InChI=1S/C9H12N2O2/c1-3-13-9(12)10-11-6-4-8(2)5-7-11/h4-7H,3H2,1-2H3/p+1

InChI Key

WCYAZUFOBJBUTC-UHFFFAOYSA-O

Canonical SMILES

CCOC(=O)N[N+]1=CC=C(C=C1)C

Origin of Product

United States

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